molecular formula C13H13ClN2O B3038008 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 692279-39-3

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B3038008
CAS No.: 692279-39-3
M. Wt: 248.71 g/mol
InChI Key: LGOMLUARCLNFCU-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols and pyridines This compound is characterized by the presence of a chloro group, a phenol group, and a pyridine ring with a methyl substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to form a clear orange solution. This solution is allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound after about 7 days .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or pyridines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a pyridine ring with a methyl substituent

Properties

IUPAC Name

4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOMLUARCLNFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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